4-(2-Chloro-5-hydroxyphenyl)phenol, 95%

Description

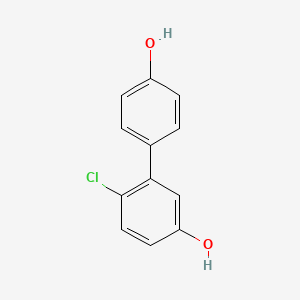

4-(2-Chloro-5-hydroxyphenyl)phenol (molecular formula: C₁₂H₉ClO₂) is a substituted phenol derivative featuring a biphenyl core with hydroxyl (-OH) and chlorine (Cl) substituents at distinct positions. The compound’s structure includes a phenol group attached to a second aromatic ring substituted with a chlorine atom at the 2-position and a hydroxyl group at the 5-position. The 95% purity grade indicates its suitability for synthetic applications, particularly in pharmaceuticals, agrochemicals, or materials science, where precise reactivity and stability are critical.

Properties

IUPAC Name |

4-chloro-3-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQQXNQXYJRUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683523 | |

| Record name | 6-Chloro[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262001-91-1 | |

| Record name | 6-Chloro[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Chlorophenol Derivatives

Chlorophenols are foundational analogs, differing in substitution patterns and functional groups:

Key Differences :

- The target compound’s biphenyl structure introduces steric and electronic effects absent in mono-aromatic chlorophenols.

Hydroxybenzophenone Derivatives

Benzophenone-based compounds share structural motifs with the target molecule but differ in core functionality:

Key Differences :

- The ketone group in benzophenones reduces hydrogen-bonding capacity compared to the target’s phenolic hydroxyl groups.

- Fluorine substitution (in benzophenones) enhances electronegativity and metabolic stability, whereas the target’s chlorine may favor nucleophilic substitution reactions.

Methyl-Substituted Phenols

Alkyl-substituted phenols highlight the impact of non-halogen substituents:

Key Differences :

- Methyl groups reduce polarity and reactivity compared to hydroxyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.